Sumanirole

説明

Synthesis Analysis

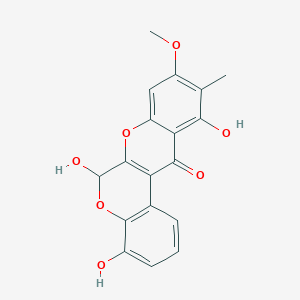

The synthesis of Sumanirole involves the construction of the basic skeleton from 8-hydroxyquinoline and further elaboration to a key tricyclic intermediate . This is followed by the conversion of a 1,2-amino alcohol to an aziridine by a new process .Molecular Structure Analysis

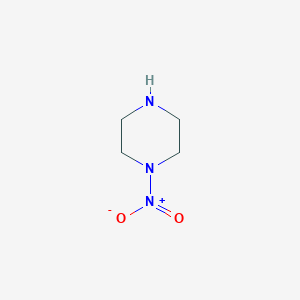

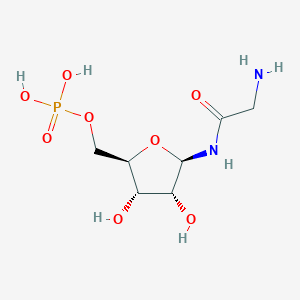

The molecular structure of Sumanirole is C11H13N3O with a molar mass of 203.245 g/mol . The IUPHAR/BPS Guide to Pharmacology provides a 2D structure of Sumanirole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sumanirole include oxidative cyclizations and the reduction of a carbamate with diborane .Physical And Chemical Properties Analysis

Sumanirole has a chemical formula of C11H13N3O and a molar mass of 203.245 g/mol . It is a small molecule under investigation .科学的研究の応用

- Sumanirole is being developed as a potential treatment for Parkinson’s disease. This neurodegenerative disorder involves the loss of brain cells responsible for dopamine synthesis. Sumanirole acts as a highly selective D2 receptor full agonist, which may assist in restoring motor function .

- Its affinity for the D2 receptor subtype is remarkable (Ki = 9 nM), while its affinity for other receptors (D1, D3, D4, and α1) is significantly lower (>2300 nM) .

- Sumanirole has also been explored for RLS treatment. Although it has not been approved for medical use, it remains a valuable tool compound for basic research. Its mechanism of action is linked to the dopamine D2 receptor .

- Researchers use sumanirole as a tool to investigate neurobiological mechanisms. Its high selectivity for D2 receptors allows them to explore dopamine-related pathways and functions .

- Sumanirole dose-dependently decreases plasma prolactin levels. This effect could have implications in various contexts, including endocrine research and clinical applications .

- Sumanirole depresses dopamine neuron firing rates in the substantia nigra pars compacta. This property may be relevant for understanding Parkinson’s disease pathophysiology and developing therapeutic strategies .

- Sumanirole exhibits excellent locomotor stimulant activity in animal models of Parkinson’s disease. Its high selectivity for D2 receptors contributes to this effect .

Parkinson’s Disease Treatment

Restless Leg Syndrome (RLS)

Neurobiological Mechanisms Research

Plasma Prolactin Level Modulation

Dopamine Neuron Firing Rates in Substantia Nigra

Locomotor Stimulant Activity

作用機序

Target of Action

Sumanirole, also known as PNU-95,666, is a highly selective D2 receptor full agonist . It has a high selectivity for the D2 receptor subtype over the other closely related D3 and D4 receptor subtypes . The D2 receptor is a type of dopamine receptor, which plays a crucial role in the brain’s reward system and motor control.

Mode of Action

Sumanirole works by binding to the D2 receptors in the brain. This binding mimics the action of dopamine, a neurotransmitter that is often deficient in conditions like Parkinson’s disease . By activating these receptors, Sumanirole helps to restore the balance of dopamine in the brain, thereby alleviating symptoms associated with dopamine deficiency .

Biochemical Pathways

The primary biochemical pathway affected by Sumanirole is the dopaminergic pathway. By acting as a full agonist at D2 receptors, Sumanirole enhances dopaminergic transmission . This can lead to various physiological responses, including the elevation of striatal acetylcholine levels .

Result of Action

Sumanirole has been shown to elicit many physiological responses attributed to D2-like receptor function. In animal models, it has been found to decrease plasma prolactin levels and depress dopamine neuron firing rates in the substantia nigra pars compacta . It also exhibits excellent locomotor stimulant activity in animal models of Parkinson’s disease .

特性

IUPAC Name |

(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZSNTNMEFVBDT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870144 | |

| Record name | Sumanirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Parkinson's disease results from degeneration of the dopaminergic cells in the substantia nigra. Several dopamine receptor agonists have been used as antiparkinsonian therapy. Sumanirole is a dopamine receptor agonist with a high selectivity for the D2 receptor subtype over the other closely related D3 and D4 receptor subtypes. | |

| Record name | Sumanirole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

179386-43-7 | |

| Record name | Sumanirole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179386-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sumanirole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sumanirole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sumanirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUMANIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93IV1U45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)

![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)

![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)